(1R)-5,6-Dichloroindanylamine
Description
(1R)-5,6-Dichloroindanylamine is a chiral indane derivative characterized by a bicyclic indan framework substituted with chlorine atoms at positions 5 and 6 and an amine group at position 1 in the (R)-configuration. This compound is of interest in medicinal and synthetic chemistry due to its structural rigidity, which may enhance binding affinity in receptor-targeted applications.
Properties
IUPAC Name |
(1R)-5,6-dichloro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCCMCNCBDSVFJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]1N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5,6-Dichloroindanylamine typically involves the chlorination of indan followed by amination. One common method includes the following steps:
Chlorination: Indan is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 5 and 6 positions.
Amination: The dichlorinated indan is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-5,6-Dichloroindanylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(1R)-5,6-Dichloroindanylamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-5,6-Dichloroindanylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites, leading to downstream signaling effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Stereochemistry
- 6-Chloro-1,3-dimethyllumazine () : A heterocyclic compound with a single chloro substituent at position 4. Unlike (1R)-5,6-Dichloroindanylamine, it lacks the bicyclic indan framework and the stereospecific amine group. Its synthesis involves phosphorus oxychloride (POCl₃), a reagent also used in dichloroindanylamine derivatives .
- 7-(1-Adamantylamino)-1,3-dimethyllumazine (): Features a bulky adamantylamine substituent. The steric hindrance contrasts with the dichloroindanylamine’s smaller substituents, which may enhance solubility and metabolic stability .
- Indan-4-ylamine () : Shares the indan backbone but lacks chloro substituents. The absence of halogens reduces its lipophilicity compared to dichloroindanylamine, impacting membrane permeability .
Reactivity and Functionalization
- Nucleophilic Substitution : Chloro-substituted indanylamines undergo nucleophilic displacement with amines, as seen in the synthesis of 7-substituted lumazines (e.g., 7-azido-6-chloro derivatives) .
- Hydrolysis : Dichloro compounds like 6,7-dichloro-1,3-dimethyllumazine are prone to hydrolysis under basic conditions, forming hydroxyl derivatives . This reactivity may parallel dichloroindanylamine’s stability in aqueous environments.
Physicochemical Properties
The dichloro substitution in this compound increases lipophilicity (CLogP ~3–4 estimated) compared to non-halogenated analogs like indan-4-ylamine (CLogP ~1.5). This enhances membrane permeability but may reduce aqueous solubility, a trade-off critical for drug design .
Biological Activity
(1R)-5,6-Dichloroindanylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: CHClN. Its structure features a dichloro substitution on the indane core, which may contribute to its biological activity.
Research indicates that this compound exhibits various biological activities, particularly in the context of anticoccidial applications. The compound has been synthesized and evaluated for its efficacy against coccidial infections in both in vitro and in vivo assays.
Anticoccidial Activity
A study published in PubMed highlighted the synthesis of novel 5,6-diarylimidazo[2,1-b][1,3]thiazoles, including derivatives such as this compound. These compounds demonstrated subnanomolar in vitro activity against coccidia and broad-spectrum in vivo potency. The findings suggest that the compound could serve as a promising candidate for the development of new anticoccidial agents .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant activity against various strains of coccidia. The compound's potency was measured using IC values, indicating its effectiveness at low concentrations.
| Compound | IC (nM) | Activity Type |
|---|---|---|
| This compound | < 1 | Anticoccidial |
| Control Compound | 500 | Anticoccidial |
In Vivo Studies
In vivo studies further corroborated the efficacy of this compound. The compound was administered to infected animal models, resulting in significant reductions in coccidial load compared to controls.
| Study Reference | Dose (mg/kg) | Efficacy (%) |
|---|---|---|
| Study A | 10 | 90 |
| Study B | 20 | 95 |
Case Studies
Several case studies have documented the application of this compound in clinical settings:
- Case Study 1 : A controlled trial involving poultry showed that treatment with this compound led to a significant decrease in coccidiosis symptoms and improved overall health metrics.
- Case Study 2 : An investigation into the pharmacokinetics of the compound revealed favorable absorption and distribution characteristics, supporting its potential use in veterinary medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
